molecular formula C8H16O B046169 1-Octen-3-OL CAS No. 3391-86-4

1-Octen-3-OL

Cat. No.: B046169
CAS No.: 3391-86-4
M. Wt: 128.21 g/mol
InChI Key: VSMOENVRRABVKN-UHFFFAOYSA-N
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Description

1-Octen-3-OL (CAS 3391-86-4), also known as amyl vinyl carbinol or mushroom alcohol, is an unsaturated aliphatic alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . It exists as two enantiomers: (R)-(−)-1-octen-3-ol (CAS 3687-48-7) and (S)-(+)-1-octen-3-ol, though it is most commonly found as a racemic mixture . The compound is characterized by a potent earthy, mushroom-like odor with sweet and herbaceous undertones, making it a key contributor to the aroma profiles of mushrooms, truffles, and certain plants .

This compound is biosynthesized through the enzymatic oxidation of linoleic acid or arachidonic acid, mediated by lipoxygenase and hydroperoxide lyase enzymes . It is a dominant volatile organic compound (VOC) in mushrooms such as Agaricus bisporus, Pleurotus ostreatus, and Trametes gibbosa, where it accounts for up to 73.6% of total volatiles . In non-fungal systems, it is also detected in plants (e.g., Cucurbita pepo) and animal products (e.g., sea bass and poultry), where it influences flavor and odor .

Preparation Methods

Chemical Synthesis of 1-Octen-3-OL

Grignard Reaction Between Amyl Iodide and Acrolein

The Grignard reaction remains a cornerstone for this compound synthesis, involving the nucleophilic addition of amylmagnesium bromide to acrolein. The procedure entails refluxing magnesium filings with amyl iodide in anhydrous ether, followed by controlled addition of acrolein at 5°C to mitigate exothermic side reactions . Post-reaction hydrolysis with sulfuric acid yields crude this compound, which is vacuum-distilled to achieve 72–75°C at 15 mmHg, resulting in a 67% yield . Gas chromatography (GC) analysis confirms 91% purity, with impurities attributed to residual ether and byproducts like 3-octanol .

Table 1: Grignard Reaction Parameters and Outcomes

ParameterValue
ReactantsAmyl iodide, acrolein
SolventAnhydrous ethyl ether
Temperature5°C (initial), room temperature (final)
Yield67%
Purity (GC)91%
Boiling Point72–75°C at 15 mmHg

Aldol Condensation of Heptanone-2 and Formaldehyde

Aldol condensation offers an alternative route, where heptanone-2 reacts with formaldehyde under basic conditions to form 1-octen-3-one, subsequently reduced to this compound. Sodium hydroxide catalyzes the condensation at 50°C for 2 hours, yielding a ketone mixture dominated by 1-octen-3-one . Meerwein-Ponndorf-Verley reduction with aluminum isopropylate converts the ketone to alcohol, but the overall yield plummets to 25% due to competing polymerization and incomplete conversions . Infrared (IR) spectroscopy identifies residual heptanone-2 (C=O stretch at 1,710 cm⁻¹) and conjugated enones (1,660 cm⁻¹), necessitating costly redistillation .

Biotechnological Production via Enzymatic Pathways

Recombinant Saccharomyces cerevisiae Systems

Recent advancements harness Saccharomyces cerevisiae for enantioselective biosynthesis of (R)-(-)-1-octen-3-ol. Linoleic acid undergoes lipoxygenase-catalyzed oxidation to (S)-10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE), which Tricholoma matsutake hydroperoxide lyase cleaves into (R)-(-)-1-octen-3-ol . Codon-optimized lipoxygenase (TmLOX1) and hydroperoxide lyase (TmHPL1) genes expressed in yeast achieve 1.2 mg/L productivity, with GC-MS confirming >99% enantiomeric excess .

Table 2: Biotechnological Synthesis Parameters

EnzymeActivity (U/mg)SubstrateProduct Yield
TmLOX18.1Linoleic acid10-HPODE
TmHPL167.510-HPODEThis compound

Agaricus bisporus Multifunctional Dioxygenase System

Agaricus bisporus employs a bifunctional fatty acid dioxygenase (AbLOX) and hydroperoxide lyase (AbHPL) to convert linoleic acid into this compound . AbLOX exhibits optimal activity at pH 7.2 and 35°C, generating 10-HPODE, which AbHPL cleaves with 90% efficiency . Antisense suppression of AbLOX reduces this compound yield by 70%, underscoring its catalytic necessity .

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Chemical methods prioritize scalability, with Grignard reactions outperforming aldol condensation (67% vs. 25% yield) . However, enzymatic pathways excel in enantiomeric purity, critical for food applications where (R)-(-)-1-octen-3-ol dominates sensory profiles .

Table 3: Method Comparison

MethodYieldPurityEnantiomeric Excess
Grignard Reaction67%91%N/A
Aldol Condensation25%85%N/A
S. cerevisiae1.2 mg/L>99%>99% (R)
A. bisporus Enzymes0.8 mg/L95%98% (R)

Industrial Scalability Challenges

Grignard reactions require stringent anhydrous conditions and ether handling, increasing costs and safety risks . Biotechnological methods, while environmentally favorable, face bottlenecks in enzyme stability and linoleic acid substrate costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

    Oxidation: Oct-1-en-3-one

    Reduction: Octan-3-ol

    Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

Antimicrobial Properties

1-Octen-3-ol exhibits significant antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for food preservation and medical applications.

Antibacterial Activity

Antifungal Activity

Food Industry Applications

Due to its antimicrobial properties, this compound can be utilized in the food industry to enhance food safety and shelf life. It can be incorporated into packaging materials or directly into food products to inhibit microbial growth.

Case Study: Meat Products

Agricultural Uses

This compound has been identified as an effective herbicide. Its application can significantly reduce weed populations in agricultural settings without the toxic residue associated with synthetic herbicides.

Herbicidal Properties

A patent describes the use of this compound for preventing and controlling weeds in lawns and agricultural fields. Its efficacy exceeds 95% in weed control, making it an environmentally friendly alternative to traditional herbicides .

Aroma Enhancement in Food Products

In addition to its antimicrobial properties, this compound contributes to the flavor profile of various foods, particularly in winemaking. It is recognized for imparting a characteristic mushroom aroma that can enhance the sensory qualities of certain products.

Case Study: Wine Production

Research has shown that this compound is present in the aroma profiles of dessert wines and sparkling wines, suggesting its potential role in flavor enhancement during fermentation processes .

Medicinal Applications

The compound's therapeutic potential extends beyond food safety; it has been investigated for its anti-inflammatory and antioxidant properties.

Pharmacological Insights

Studies indicate that this compound may play a role in mitigating various health issues due to its biological activities. It is suggested that it could be beneficial in treating conditions related to inflammation and oxidative stress .

Summary Table of Applications

Application AreaDescriptionKey Findings
AntimicrobialInhibits bacteria and fungiMIC: 1.0 mg/mL for bacteria; 2.0 mg/mL for fungi
Food IndustryPreservative in meat productsReduces spoilage organisms
AgricultureHerbicide for weed controlEfficacy >95% in weed management
Aroma EnhancementFlavoring agent in winemakingContributes mushroom aroma
MedicinalPotential anti-inflammatory and antioxidant effectsTherapeutic applications under investigation

Comparison with Similar Compounds

Chemical and Structural Comparison

Table 1: Structural and Functional Comparison of 1-Octen-3-OL and Related Compounds

Compound Molecular Formula Functional Group Odor Profile Occurrence Key Biological Activities
This compound C₈H₁₆O Unsaturated alcohol Earthy, mushroom-like, sweet herbaceous Mushrooms, plants, animal products Antimicrobial, antifungal, insect attractant
This compound acetate C₁₀H₁₈O₂ Ester derivative Fatty, mushroom-like Mushrooms (e.g., G. pfeifferi) Enhances aroma complexity
1-Octanol C₈H₁₈O Saturated alcohol Citrus, floral Plants, fruits Antimicrobial, flavor additive
trans-β-Ionone C₁₃H₂₀O Cyclic terpene Floral, woody Plants (e.g., roses, carrots) Anti-inflammatory, anticancer
Phytol C₂₀H₄₀O Diterpene alcohol Green, waxy Chlorophyll-containing plants Antioxidant, anti-inflammatory

Odor and Flavor Contributions

This compound is distinguished by its low odor threshold (0.01–0.2 ppm in water) and its role in defining the "mushroom" flavor in foods . In contrast:

  • This compound acetate contributes a fatty note but lacks the intense earthiness of its parent alcohol .
  • trans-β-Ionone imparts floral and woody notes, critical in perfumery and food flavoring .
  • Phytol contributes a green, plant-like aroma but is less potent in flavor enhancement .

Research Findings and Critical Insights

  • Fungal Interactions : this compound at 960 ng/g/h inhibits competing fungi (e.g., A. flavus) but promotes mycotoxin biosynthesis, posing a dual role in agricultural spoilage .
  • Toxicity Mechanisms : In Drosophila, this compound disrupts mitochondrial electron transport chains, leading to oxidative stress and apoptosis .
  • Comparative Stability: Unlike this compound, trans-β-ionone and phytol are more stable under heat, making them preferable for high-temperature food processing .

Biological Activity

1-Octen-3-ol, a naturally occurring compound primarily found in mushrooms and some plants, has garnered attention for its diverse biological activities. This article delves into its effects on various biological systems, including its role as an attractant in insects, its antimicrobial properties, and its impact on neuronal health.

This compound is an unsaturated alcohol with the chemical formula C8H16OC_8H_{16}O. It is often associated with the aroma of mushrooms and is produced during the fermentation of certain foods. Its unique structure contributes to its biological activities.

1. Insect Attraction

Recent studies have highlighted the role of this compound as an attractant for various insect species. For instance, research on the Bactrocera dorsalis (fruit fly) demonstrated that this compound significantly influences oviposition behavior in gravid females. Two specific odorant receptors (ORs) were identified as mediators of this response:

  • BdorOR7a-6/BdorOrco : EC50 value = 105 μM
  • BdorOR13a/BdorOrco : EC50 value = 1.268 μM (higher affinity) .

This suggests that this compound could be engineered for use in pest management strategies.

2. Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a range of bacteria, particularly Gram-positive strains. A study conducted to evaluate its efficacy revealed:

Bacterial Strain MIC (Minimum Inhibitory Concentration) Killing Rate at 4xMIC
Staphylococcus aureus0.5%3.7 log CFU/ml decrease
Bacillus subtilis0.5%3.3 log CFU/ml decrease
Pseudomonas aeruginosa0.5%2.0 log CFU/ml decrease
Escherichia coli0.5%2.5 log CFU/ml decrease

The time-kill assays indicated that higher concentrations of this compound resulted in a more rapid decrease in bacterial viability, confirming its potential as a natural antimicrobial agent .

3. Neurotoxicity and Dopamine Disruption

Research has shown that exposure to this compound can lead to neurotoxic effects, particularly concerning dopamine neurons. A study involving transgenic Drosophila models indicated that:

  • Exposure to 0.5 ppm of this compound resulted in a 28% decrease in dopamine levels and a 40% increase in DOPAC levels, suggesting impaired dopamine metabolism.
  • The compound significantly reduced the number of dopaminergic neurons after a 24-hour exposure .

These findings raise concerns about the potential neurotoxic effects of environmental exposure to this compound.

Case Study: Fungal Interaction

A study examining the interaction between Aspergillus species and varying concentrations of this compound found that lower concentrations (100–200 ppm) promoted higher conidial density compared to higher concentrations (400 ppm), which inhibited growth and virulence markers such as sclerotia formation . This indicates a critical threshold effect where the concentration of this compound can either promote or inhibit fungal growth depending on environmental conditions.

Q & A

Basic Research Questions

Q. What are the established methods for quantifying 1-Octen-3-OL in microbial fermentation systems?

Gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) are widely used for quantification. These methods require calibration curves with authentic standards and validation for matrix effects. For example, in Aspergillus luchuensis fermentation studies, GC-MS was employed to analyze this compound production in fatty acid oxygenase disruptants, with rigorous controls for volatile compound retention .

Q. How does this compound contribute to flavor profiles in food chemistry, and what analytical techniques characterize its sensory impact?

Sensory evaluation paired with olfactometry (GC-O) and electronic nose systems can map its contribution to flavor. In awamori liquor, this compound’s mushroom-like aroma is quantified using GC-MS and correlated with sensory panels. Threshold determination via dilution analysis is critical to assess its perceptual significance in complex matrices .

Q. What protocols ensure this compound stability during laboratory storage?

Store under inert gas (e.g., argon) at −20°C in amber vials to prevent oxidation. Purity should be verified via NMR or HPLC before use. Stability studies recommend periodic re-analysis, especially if used in long-term microbial culture experiments .

Advanced Research Questions

Q. How can contradictory findings about this compound’s biosynthetic pathways in fungal species be systematically resolved?

Apply comparative genomics and heterologous expression of candidate enzymes (e.g., lipoxygenases) across species. For instance, Aspergillus luchuensis mutants revealed pathway variations through gene disruption and metabolite profiling. Cross-validation using isotopic labeling (e.g., ¹³C-labeled substrates) can clarify pathway discrepancies .

Q. What computational models predict this compound’s interactions with olfactory receptors, and how are they validated?

Molecular docking simulations (e.g., AutoDock Vina) model ligand-receptor binding. Validation requires in vitro assays using recombinant olfactory receptors (e.g., OR5AN1) expressed in HEK cells, with dose-response curves measured via calcium imaging. Workflow-centric research objects can encapsulate these steps for reproducibility .

Q. What metabolic engineering strategies enhance this compound production in industrial microorganisms?

Overexpression of lipoxygenase genes (e.g., LoxA) and fatty acid metabolism regulators (e.g., FadR) in Saccharomyces cerevisiae or E. coli improves yield. Dynamic pathway regulation using inducible promoters and CRISPR interference (CRISPRi) minimizes toxicity. Fermentation optimization via pH-stat fed-batch systems further scales production .

Q. How should researchers address data inconsistencies in this compound toxicity studies?

Follow OOS/OOT (Out-of-Specification/Out-of-Trend) investigation frameworks:

  • Replicate experiments with standardized cell lines (e.g., HepG2 for hepatotoxicity).
  • Control for batch-to-batch variability in test compounds.
  • Use read-across data from structurally similar alcohols (e.g., 1-penten-3-ol) to fill data gaps while adhering to TTC (Threshold of Toxicological Concern) guidelines .

Q. Methodological Notes

  • Literature Review : Use Boolean operators (e.g., "this compound AND biosynthesis NOT production") in databases like PubMed or Web of Science to filter irrelevant industrial studies. Prioritize peer-reviewed journals over conference abstracts .
  • Experimental Design : Document workflows using platforms like Galaxy or Taverna to ensure reproducibility. Include raw data, code, and instrument parameters in supplementary materials .
  • Data Reporting : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. For GC-MS data, report retention indices, ionization modes, and spectral match scores against NIST libraries .

Properties

IUPAC Name

oct-1-en-3-ol
Source PubChem
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InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMOENVRRABVKN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID3035214
Record name 1-Octen-3-ol
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Molecular Weight

128.21 g/mol
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Physical Description

Solid, Colourless oily liquid; powerful sweet earthy odour with strong herbaceous note reminiscent of lavender-lavadin, rose and hay
Record name (R)-1-Octen-3-ol
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Record name 1-Octen-3-ol
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Boiling Point

84.00 to 85.00 °C. @ 25.00 mm Hg
Record name (R)-1-Octen-3-ol
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Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
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Density

0.835-0.845
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CAS No.

3391-86-4
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Melting Point

175 °C
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Synthesis routes and methods

Procedure details

Three mushroom supernatants were made using the method similar to the procedure for 1-octen-3-ol analysis (Mau, (1992)). Mushroom supernatants were prepared by blending 50 g of mushrooms with 100 mL of 0.1M Na phosphate buffer, pH 6.5, and linoleic acid (0, 25.6 and 51.2 mg for supernatants A, B and C, respectively). 1-Nonanol was added as an internal standard prior to blending in order to quantify 1-octen-3-ol. After pentane extraction and centrifugation, the pentane layer was removed for 1-octen-3-ol assay, and the supernatant (ca 135 ml) was adjusted to the final volume of 200 mL using deionized H2O. Due to the fact that 1-octen-3-ol and 10-oxo-trans-8-decenoic acid are formed at the molar ratio of 1:1 (Wurzenberger et al., (1982)), the concentrations of ODA in supernatants were computed directly from the 1-octen-3-ol content to be 2.7×10-5, 4.8×10-4, and 9.4×10-4M for supernatants A, B and C, respectively.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Acrolein
1-Octen-3-OL
Acrolein
1-Octen-3-OL
Reactant of Route 4
1-Octen-3-OL
Reactant of Route 5
1-Octen-3-OL
Reactant of Route 6
1-Octen-3-OL

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